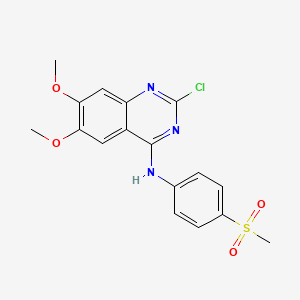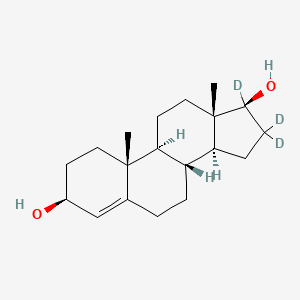
Delta4-Androstene-3Beta,17Beta-diol-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Androstene-3,17-diol-d3, also known as androst-4-ene-3,17-diol, is a synthetic derivative of androstenedione. It is a steroid hormone that plays a crucial role in the biosynthesis of testosterone and estrone. This compound is often used in scientific research to study steroid metabolism and hormone regulation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Androstene-3,17-diol-d3 can be synthesized through the bioconversion of phytosterols. This process involves the use of engineered Mycobacterium strains to convert phytosterols into 4-androstene-3,17-dione, which can then be further processed to obtain 4-androstene-3,17-diol-d3 . The reaction conditions typically include controlled fermentation processes, specific temperature, pH, and nutrient conditions to optimize the yield.
Industrial Production Methods
Industrial production of 4-androstene-3,17-diol-d3 involves large-scale fermentation using genetically modified microorganisms. The process is scaled up from laboratory conditions to industrial bioreactors, where parameters such as oxygen supply, agitation, and nutrient feed are carefully controlled to maximize production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Androstene-3,17-diol-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to 4-androstene-3,17-dione using oxidizing agents.
Reduction: Reduction to testosterone using reducing agents like NADPH.
Substitution: Functional group substitutions at different positions on the steroid nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products
Oxidation: 4-androstene-3,17-dione
Reduction: Testosterone
Substitution: Various substituted steroids depending on the reagents used.
Applications De Recherche Scientifique
4-Androstene-3,17-diol-d3 is widely used in scientific research for its role in steroid metabolism and hormone regulation. Its applications include:
Chemistry: Studying the synthesis and transformation of steroid compounds.
Biology: Investigating the role of steroid hormones in cellular processes.
Medicine: Developing treatments for hormone-related disorders and studying the effects of steroids on human health.
Industry: Producing steroid-based pharmaceuticals and supplements
Mécanisme D'action
4-Androstene-3,17-diol-d3 exerts its effects by acting as a precursor in the biosynthesis of testosterone and estrone. It binds to androgen receptors, promoting the conversion of 4-androstene-3,17-dione to testosterone. This process involves enzymes such as 17β-hydroxysteroid dehydrogenase and aromatase, which facilitate the conversion to active hormones .
Comparaison Avec Des Composés Similaires
4-Androstene-3,17-diol-d3 is structurally similar to other steroid hormones such as:
Androstenedione: A precursor to testosterone and estrone.
Dehydroepiandrosterone (DHEA): A precursor to androstenedione and other androgens.
Testosterone: The primary male sex hormone.
Estrone: An estrogen hormone involved in female reproductive health.
Compared to these compounds, 4-androstene-3,17-diol-d3 is unique in its specific role as a precursor in the biosynthesis of both testosterone and estrone, making it a valuable compound for studying hormone regulation and metabolism .
Propriétés
Formule moléculaire |
C19H30O2 |
|---|---|
Poids moléculaire |
293.5 g/mol |
Nom IUPAC |
(3S,8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-17,20-21H,3-10H2,1-2H3/t13-,14-,15-,16-,17-,18-,19-/m0/s1/i6D2,17D |
Clé InChI |
BTTWKVFKBPAFDK-KJEDCRHKSA-N |
SMILES isomérique |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C[C@H](CC[C@]34C)O)C)O |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate](/img/structure/B13849367.png)
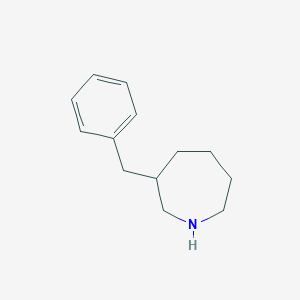
![(2,5-Dioxopyrrolidin-1-yl) 4-[(2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13849376.png)
![1-cyclopropyl-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenyl)ethan-1-one hydrochloride](/img/structure/B13849384.png)
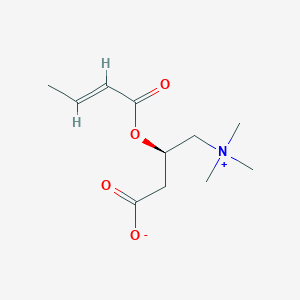
![(2R)-2-[2-[(3R,4R,5S,7S,16R)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13849397.png)
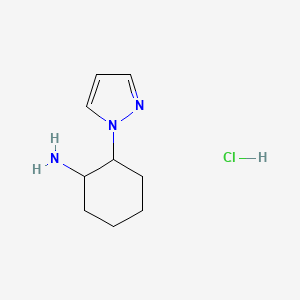

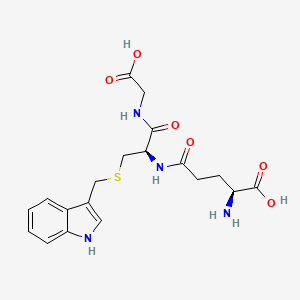
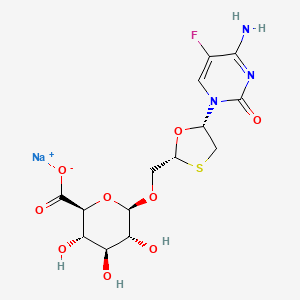
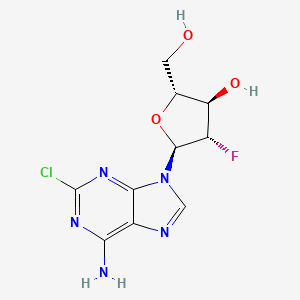
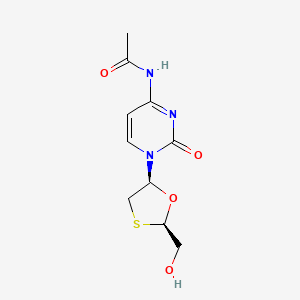
![N-methylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B13849446.png)
